molecular formula C17H20N4O B6762477 N-([1,2,4]triazolo[4,3-a]pyridin-6-yl)adamantane-2-carboxamide

N-([1,2,4]triazolo[4,3-a]pyridin-6-yl)adamantane-2-carboxamide

Cat. No.: B6762477
M. Wt: 296.37 g/mol
InChI Key: ZVZXMQPZCSMYPB-UHFFFAOYSA-N
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Description

N-([1,2,4]triazolo[4,3-a]pyridin-6-yl)adamantane-2-carboxamide is a compound that belongs to the class of triazolopyridine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes both a triazolopyridine moiety and an adamantane core, contributes to its distinctive chemical and biological properties.

Properties

IUPAC Name

N-([1,2,4]triazolo[4,3-a]pyridin-6-yl)adamantane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O/c22-17(19-14-1-2-15-20-18-9-21(15)8-14)16-12-4-10-3-11(6-12)7-13(16)5-10/h1-2,8-13,16H,3-7H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVZXMQPZCSMYPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3C(=O)NC4=CN5C=NN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([1,2,4]triazolo[4,3-a]pyridin-6-yl)adamantane-2-carboxamide typically involves the formation of the triazolopyridine ring followed by the attachment of the adamantane-2-carboxamide group One common method involves the cyclization of appropriate precursors under specific conditions to form the triazolopyridine ring

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of catalysts can enhance the efficiency of the reactions. The choice of solvents, temperature, and reaction time are critical factors that influence the overall production process.

Chemical Reactions Analysis

Types of Reactions

N-([1,2,4]triazolo[4,3-a]pyridin-6-yl)adamantane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-([1,2,4]triazolo[4,3-a]pyridin-6-yl)adamantane-2-carboxamide involves its interaction with specific molecular targets. The triazolopyridine moiety can interact with enzymes and receptors, modulating their activity. The adamantane core provides stability and enhances the compound’s ability to penetrate biological membranes. This dual functionality allows the compound to exert its effects through multiple pathways, making it a versatile agent in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-([1,2,4]triazolo[4,3-a]pyridin-6-yl)adamantane-2-carboxamide is unique due to its combination of a triazolopyridine ring and an adamantane core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields.

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